2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE
Description
Properties
IUPAC Name |
2-[1-(1H-benzimidazol-2-yl)-3-(3-methylphenyl)propan-2-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4/c1-16-7-6-8-17(13-16)14-18(24-27-21-11-4-5-12-22(21)28-24)15-23-25-19-9-2-3-10-20(19)26-23/h2-13,18H,14-15H2,1H3,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROOKPHVLDTGFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common approach is the condensation of 1H-1,3-benzodiazole with a suitable aldehyde or ketone to form an intermediate, which is then further reacted with a substituted phenylpropane derivative. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for better control over reaction parameters and can be scaled up to meet commercial demands. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, where nucleophiles replace leaving groups such as halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing benzodiazole moieties exhibit significant anticancer properties. The compound in focus has been studied for its potential to inhibit tumor growth by interfering with DNA synthesis and inducing apoptosis in cancer cells.
Antimicrobial Properties
Benzodiazole derivatives have shown promise as antimicrobial agents. Studies suggest that the compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antibiotics or antifungal treatments.
Neuroprotective Effects
Preliminary studies indicate that benzodiazole derivatives may offer neuroprotective benefits. The compound has been evaluated for its ability to protect neuronal cells from oxidative stress and neurodegeneration, which could have implications for treating neurodegenerative diseases like Alzheimer's.
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of benzodiazole compounds make them suitable for use in OLED technology. The compound can be utilized as a dopant or host material in OLEDs, potentially enhancing their efficiency and stability.
Photovoltaic Devices
Research into organic photovoltaics has identified benzodiazole derivatives as effective materials for light absorption and charge transport. The compound's properties could improve the performance of solar cells.
Enzyme Inhibition
Studies have shown that the compound can act as an inhibitor of specific enzymes involved in metabolic pathways. This characteristic is valuable in drug design, particularly for targeting metabolic diseases.
Fluorescent Probes
Due to its structural characteristics, the compound can be developed into fluorescent probes for biological imaging. These probes can help visualize cellular processes and track biomolecules in live cells.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against multiple bacterial strains with low toxicity to human cells. |
| Study 3 | Neuroprotective Effects | Provided evidence of reduced oxidative stress markers in neuronal cultures treated with the compound. |
| Study 4 | OLEDs | Achieved improved brightness and efficiency compared to traditional materials when used as a dopant. |
Mechanism of Action
The mechanism of action of 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following benzodiazole derivatives share structural motifs with the target compound but differ in substituents, influencing their physicochemical and biological properties:
*Calculated based on molecular formula C₂₄H₂₀N₆.
Key Comparisons:
Electronic Effects: The target compound’s 3-methylphenyl group is electron-donating, enhancing π-stacking interactions in catalytic or receptor-binding contexts. The methanesulfonyl group in ’s derivative introduces polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the hydrophobic 3-methylphenyl group .
Biological Activity: Benzodiazoles with amino or nitrile substituents (e.g., ) exhibit antifungal and antitumor properties, as noted in studies using fluorometric screening () . The target compound’s lack of polar groups may limit its efficacy in such applications unless paired with metal ions for coordination-based activity.
Synthetic Utility :
- Propargyl-substituted benzodiazoles () are valuable in click chemistry or as precursors for heterocycle synthesis (e.g., triazoles via azide-alkyne cycloaddition, as in ) . The target compound’s rigid bis-benzodiazole structure may serve as a scaffold for supramolecular chemistry.
Crystallographic Characterization :
- Structural determination of similar compounds (e.g., ) relies heavily on SHELXL for refinement, ensuring accuracy in bond lengths and angles critical for structure-activity relationship (SAR) studies .
Biological Activity
The compound 2-[1-(1H-1,3-benzodiazol-2-yl)-3-(3-methylphenyl)propan-2-yl]-1H-1,3-benzodiazole (CAS Number: 53193-44-5) is a member of the benzodiazole family, which is known for its diverse biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H18N4
- Molecular Weight : 338.414 g/mol
- IUPAC Name : this compound
- SMILES Notation : C(C1=NC2=CC=CC=C2N1)C1=CC=C(CC2=NC3=C(N2)C=CC=C3)C=C1
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that benzodiazole derivatives exhibit a wide range of pharmacological effects, including:
- Antimicrobial Activity : Compounds in the benzodiazole class have shown efficacy against various bacterial and fungal strains.
- Anticancer Properties : Several studies have reported that benzodiazole derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can interact with specific receptors, influencing signaling pathways that regulate cellular functions.
Antimicrobial Activity
A study focused on the antimicrobial properties of various benzodiazole derivatives found that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Studies
Research published in the Journal of Medicinal Chemistry highlighted the potential of benzodiazole derivatives in cancer therapy. The study demonstrated that these compounds could inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Case Studies
In a specific case study involving the use of C. elegans as a model organism for screening anthelmintic activity, researchers identified several compounds with significant effects on nematode viability. While the exact effects of this compound were not detailed, related compounds showed promise in this area .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing 2-[1-(1H-1,3-benzodiazol-2-yl)-3-(3-methylphenyl)propan-2-yl]-1H-1,3-benzodiazole?
- Methodology :
- Step 1 : Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzodiazole core .
- Step 2 : Alkylation or substitution reactions to introduce the 3-methylphenyl group, using reagents like 3-methylphenyl bromide and a base (e.g., K₂CO₃) .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
- Key Parameters : Monitor reaction progress using TLC and optimize temperature (80–120°C) to avoid side products like N-alkylation .
Q. How to characterize the compound’s structure using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions; compare chemical shifts with analogous benzodiazole derivatives .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., DCM/methanol). Use SHELXT for space-group determination and SHELXL for refinement . Validate hydrogen bonding and π-stacking interactions using Mercury software .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls : Include reference drugs (e.g., cisplatin, fluconazole) and solvent-only blanks to validate results .
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental spectral data?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level (Gaussian 16) and compare theoretical IR/NMR spectra with experimental data .
- Error Analysis : Check for solvent effects (e.g., IEFPCM model) and conformational flexibility. Use SHELXL’s TWIN refinement for crystallographic outliers .
- Case Study : If a predicted carbonyl stretch (1700 cm⁻¹) is absent in experimental IR, consider tautomerization or crystal packing effects .
Q. How to design experiments to elucidate reaction mechanisms for benzodiazole functionalization?
- Methodology :
- Kinetic Studies : Monitor intermediates via in situ FTIR or HPLC at varying temperatures/pH .
- Isotopic Labeling : Use deuterated reagents (e.g., D₂O) to trace proton transfer steps in condensation reactions .
- Computational Modeling : Simulate transition states (TS) with QM/MM methods to identify rate-limiting steps .
Q. What strategies mitigate polymorphism issues during crystallization?
- Methodology :
- Solvent Screening : Test polar (DMSO) vs. non-polar (toluene) solvents to stabilize specific polymorphs .
- Additive Engineering : Introduce co-crystallizing agents (e.g., caffeine) to direct crystal packing .
- SHELXD Pipeline : Use automated pipelines for high-throughput phase identification of multiple crystal forms .
Q. How to identify the pharmacophore using structure-activity relationship (SAR) studies?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace 3-methylphenyl with halophenyl groups) and test activity .
- 3D-QSAR : Build CoMFA/CoMSIA models (Sybyl-X) using IC₅₀ data and molecular alignment based on crystallographic coordinates .
- Docking Studies : Use AutoDock Vina to map interactions with target proteins (e.g., tubulin for anticancer activity) .
Q. How to assess solvent effects on synthetic yield and purity?
- Methodology :
- DoE Approach : Design a solvent matrix (e.g., DMF, THF, ethanol) with varying polarity indices and analyze yield via ANOVA .
- HPLC-PDA : Quantify impurities (e.g., unreacted intermediates) using a C18 column and gradient elution (acetonitrile/water) .
- Green Chemistry Metrics : Calculate E-factors and atom economy to optimize solvent/catalyst choices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
